11H-Benzo[g]pyrido[3,2-b]indole
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 11H-Benzo[g]pyrido[3,2-b]indole, such as pyrido[1,2-a]indoles, has been widely developed over the past decade . The main methods for the synthesis of such heterocycles are summarized in several reviews . For example, one method involves the construction of the pyridine ring on the indole fragment . Another method involves a three-component reaction of indole-2-carbaldehyde with alkynes and 2-bromoacetophenones in DMF at 110°C .Scientific Research Applications
- Field : Organic Chemistry
- Application : These compounds are synthesized via the transannulation of pyridotriazoles with naphthoquinones and indoles .
- Method : The process involves ruthenium-catalyzed denitrogenative transannulation of pyridotriazoles with naphthoquinones, yielding the transannulated benzo[f]pyrido[1,2-a]indoles derivatives .
- Results : The process yields good to excellent results. The transformations follow the ionic mechanism .
- Field : Pharmacology
- Application : Indole derivatives have diverse biological activities and are used in the development of various drugs .
- Method : Various scaffolds of indole are synthesized for screening different pharmacological activities .
- Results : Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Field : Pharmacology
- Application : Some of these compounds have been identified as exhibiting in vitro antitumor activity .
- Method : The products of these reactions were obtained through the synthesis of spiro-fused 3-azabicyclo[3.1.0]hexanes and pyrrolizines .
- Results : Some of these compounds exhibited in vitro antitumor activity .
Synthesis of Benzo[f]Pyrido[1,2-a]Indoles and Indolizino[3,2-b]indoles
Biological Potential of Indole Derivatives
Pharmacologically Interesting Spiro-Fused 3-Azabicyclo[3.1.0]hexanes and Pyrrolizines
properties
IUPAC Name |
12,17-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,8,11(16),12,14-octaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2/c1-2-5-11-10(4-1)7-8-12-14(11)17-13-6-3-9-16-15(12)13/h1-9,17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORCVNQIKKDETER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2NC4=C3N=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
11H-Benzo[g]pyrido[3,2-b]indole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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